molecular formula C27H38O13 B1247324 Asperuloide B

Asperuloide B

Cat. No.: B1247324
M. Wt: 570.6 g/mol
InChI Key: BQMYRPGSJXGSKG-KDSDCWTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperuloide B is a natural product found in Asperula maximowiczii and Galium maximowiczii with data available.

Scientific Research Applications

1. Anti-Inflammatory and Immunomodulatory Effects

Asperuloside, an iridoid glycoside, has shown significant anti-inflammatory effects. Studies reveal that it can downregulate pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 both in vitro and in vivo. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, asperuloside reduced lung injury, suggesting its potential as a therapeutic agent in inflammatory diseases (Qiu et al., 2016). Another study supports asperuloside's role in immunomodulation and its diverse pharmacological properties, including anti-viral, anti-malarial, anti-protozoal, anti-tumorigenic, anti-hypertensive, anti-obesity, and antioxidant activities (Manzione et al., 2020).

2. Therapeutic Potential in Obesity and Diabetes

Research has also explored asperuloside's role in metabolic diseases. A study demonstrated that asperuloside effectively reduces body weight gain, glucose intolerance, and insulin resistance in mice fed with a high-fat diet. This effect is attributed to the modulation of gut microbiota and metabolic signaling, suggesting asperuloside's potential use in treating obesity and type 2 diabetes (Nakamura et al., 2020).

3. Impact on Taste Perception and Weight Management

Asperuloside has been shown to enhance taste perception and prevent weight gain in high-fat fed mice. The study indicates that asperuloside modifies nutrient-sensing receptors in the oral cavity and hypothalamic receptors involved in food intake, potentially influencing energy homeostasis and responses to overeating (Ishaq et al., 2021).

Properties

Molecular Formula

C27H38O13

Molecular Weight

570.6 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(4R,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14-,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1

InChI Key

BQMYRPGSJXGSKG-KDSDCWTGSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

asperuloide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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